![molecular formula C16H22ClNO B12604298 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride CAS No. 898548-91-9](/img/structure/B12604298.png)
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with a dimethylamino group and a butan-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride typically involves multiple steps. One common method involves the reaction of naphthalen-2-ol with 4-(dimethylamino)butan-2-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as column chromatography to isolate the desired product from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)butan-2-ol: A related compound with similar structural features but different functional groups.
Naphthalen-2-ol: The parent compound of the naphthalene ring system.
Bedaquiline: A compound with a similar naphthalene structure used in the treatment of tuberculosis.
Uniqueness
Its structural features allow it to participate in diverse chemical reactions and exhibit a range of biological activities .
Propiedades
Número CAS |
898548-91-9 |
|---|---|
Fórmula molecular |
C16H22ClNO |
Peso molecular |
279.80 g/mol |
Nombre IUPAC |
6-[4-(dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO.ClH/c1-12(8-9-17(2)3)13-4-5-15-11-16(18)7-6-14(15)10-13;/h4-7,10-12,18H,8-9H2,1-3H3;1H |
Clave InChI |
QNHVDPWOZALEBI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN(C)C)C1=CC2=C(C=C1)C=C(C=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
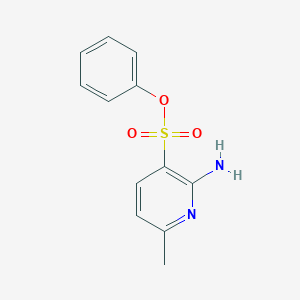
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
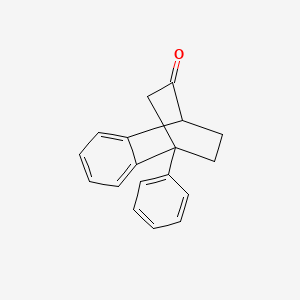
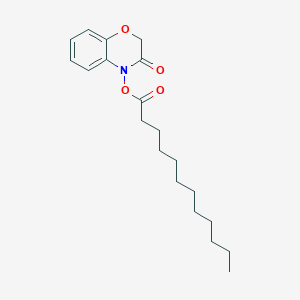
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
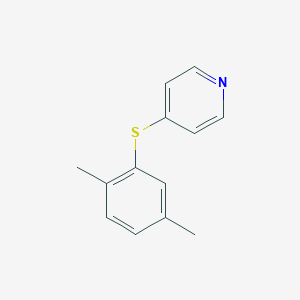
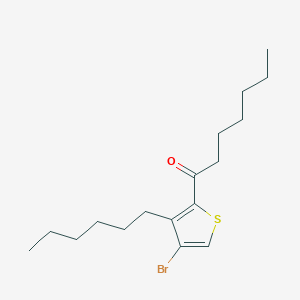
methanone](/img/structure/B12604282.png)
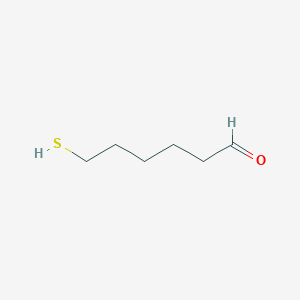
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
